molecular formula C16H14BrN5OS B12153634 N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153634
M. Wt: 404.3 g/mol
InChI Key: YQFKAWYCPNBBPO-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridin-2-yl group at position 5, and a sulfanylacetamide moiety linked to an N-(2-bromophenyl) group. Its molecular formula is C₁₇H₁₄BrN₅OS (molecular weight: 416.30 g/mol).

Properties

Molecular Formula

C16H14BrN5OS

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14BrN5OS/c1-22-15(13-8-4-5-9-18-13)20-21-16(22)24-10-14(23)19-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,19,23)

InChI Key

YQFKAWYCPNBBPO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The triazole and bromophenyl intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the coupled intermediate with a thiol derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the triazole ring, potentially leading to debromination or hydrogenation products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or primary amines in polar solvents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Debrominated or Hydrogenated Derivatives: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Drug Development: Due to its structural complexity, the compound can serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Structural Analogs in Insect Olfactory Receptor Modulation

VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)

  • Key Differences :
    • Pyridin-3-yl substituent (vs. pyridin-2-yl in the target compound).
    • Ethyl groups at triazole-4 and phenyl positions (vs. methyl and bromophenyl).
  • Functional Impact :
    VUAA-1 is a potent agonist of insect Orco ion channels, while structural variations in the target compound (e.g., bromophenyl) may alter receptor binding or activation .

OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide)

  • Key Differences :
    • Pyridin-4-yl group (vs. pyridin-2-yl).
    • Isopropylphenyl substituent (vs. bromophenyl).
  • Functional Impact :
    OLC-12 shows stronger Orco agonism than VUAA-1, highlighting the importance of pyridine orientation and aryl substituents in activity .

Antimicrobial and Anti-Inflammatory Derivatives

N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides (KA1-KA15)

  • Key Differences :
    • Pyridin-4-yl group (vs. pyridin-2-yl).
    • Carbamoyl methyl linker (vs. direct sulfanylacetamide).
  • Functional Impact: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring showed enhanced antimicrobial and anti-inflammatory activities, suggesting that the bromine in the target compound may similarly improve efficacy .

Anti-Exudative Activity in Triazole-Thioacetamides

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives

  • Key Differences: Furan-2-yl substituent (vs. pyridin-2-yl). Amino group at triazole-4 (vs. methyl).
  • Functional Impact: These compounds demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium.

Pharmacologically Active Triazole Derivatives

GPR-17 (2-({5-[3-(Morpholine-4-Sulfonyl)Phenyl]-4-[4-(Trifluoromethoxy)Phenyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)-N-[4-(Propan-2-yl)Phenyl]Acetamide)

  • Key Differences :
    • Bulky trifluoromethoxy and morpholine-sulfonyl groups (vs. bromophenyl and pyridin-2-yl).
  • Functional Impact : GPR-17 targets glioblastoma pathways, indicating that triazole-thioacetamides with optimized substituents can achieve therapeutic specificity. The bromophenyl group in the target compound may offer distinct binding interactions in cancer targets .

Biological Activity

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN5OS, with a molecular weight of approximately 404.3 g/mol. The compound features several key structural components:

  • Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Triazole Ring : Known for diverse pharmacological properties including antifungal and anticancer activities.
  • Pyridine Moiety : May modulate enzyme activity or receptor binding.

Antibacterial Activity

Compounds containing the 1,2,4-triazole ring have shown significant antibacterial properties. Research indicates that this compound may exhibit similar effects due to its structural characteristics.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli<1.9
Compound BS. aureus4
N-(2-bromophenyl)-...TBDTBDCurrent Study

Antifungal Activity

The presence of the triazole moiety is particularly relevant in antifungal applications. Studies have demonstrated that triazole derivatives can inhibit the growth of various fungi by targeting specific enzymes involved in ergosterol biosynthesis.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives suggest that they can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer models (MCF7 spheroids).

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineCytotoxicity (%)Reference
Compound CMCF770% at 10 µM
N-(2-bromophenyl)-...TBDTBDCurrent Study

The biological activity of this compound is primarily linked to its ability to interact with specific proteins or enzymes. The triazole ring has been identified as a bioisostere to carboxylic acid groups, facilitating binding interactions with biological targets.

Molecular Docking Studies : These studies help elucidate the compound's binding affinity to various biological targets, revealing potential therapeutic applications in treating infections and cancers.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antibacterial activity of various triazole derivatives against multiple pathogens. The results indicated that bromine substitution at specific positions significantly enhanced antibacterial efficacy compared to non-brominated analogs .
  • Cytotoxicity Assessment : In vitro assays demonstrated that related compounds exhibited significant cytotoxic effects against cancer cell lines, with some achieving higher potency than standard chemotherapeutics .

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